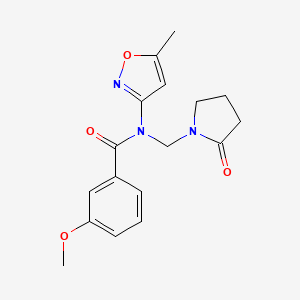

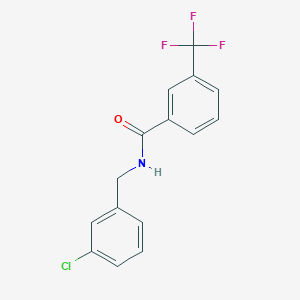

3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability . This makes azetidine a challenge in its chemical synthesis and biosynthesis .

Molecular Structure Analysis

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability .Physical And Chemical Properties Analysis

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability .Scientific Research Applications

Synthesis and Chemical Reactivity

Azetidine and its derivatives, such as 3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine, are integral to synthesizing a wide array of bioactive compounds. A study by Stephens et al. (2013) revealed a stereospecific three-component reaction of azetidines with arynes and acetonitrile, forming N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. These compounds serve as precursors for synthesizing various bioactive molecules, indicating the significant role of azetidine derivatives in medicinal chemistry and drug synthesis (Stephens et al., 2013).

Functionalization Techniques

The functionalization of azetidine rings, as seen in compounds like 3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine, is crucial for developing novel therapeutic agents. Jain et al. (2016) highlighted the palladium-catalyzed enantioselective α-C–H coupling of azetidines, among other amines, demonstrating a method to modify azetidine rings selectively. This technique is pivotal for introducing asymmetry into molecules, enhancing their potential as drug candidates (Jain et al., 2016).

Drug Design and Discovery

In drug discovery, the structural motifs of azetidines, including 3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine, are explored for their potential in creating new therapeutic agents. The flexibility and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes, as researched by Ye, He, and Zhang (2011), showcase the potential of azetidine derivatives in synthesizing compounds with significant biological activity. This approach opens avenues for discovering new drugs with azetidine as a core structure (Ye, He, & Zhang, 2011).

Advanced Synthetic Applications

Azetidine derivatives are also pivotal in synthesizing complex molecules for various applications. The work by Denis et al. (2018) on synthesizing 3,3-Diarylazetidines using a calcium(II)-catalyzed Friedel-Crafts reaction highlights the compound's role in accessing underexplored chemical spaces, crucial for drug discovery and development. Such synthetic strategies enable the derivation of drug-like compounds, emphasizing the compound's importance in creating novel therapeutic agents (Denis et al., 2018).

Future Directions

The future directions in the field of azetidine research include the development of new synthesis methods and the discovery of novel azetidine-containing natural products . The aza Paternò–Büchi reaction, despite its challenges, continues to be a focus of research due to its efficiency in synthesizing functionalized azetidines .

properties

IUPAC Name |

3-(2-methylpropylsulfonyl)-1-(2-phenylethylsulfonyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S2/c1-13(2)12-21(17,18)15-10-16(11-15)22(19,20)9-8-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGGGOKSYFNIFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(sec-butyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925483.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B2925485.png)

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2925488.png)

![1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2925489.png)

![5-(Oxolan-2-ylmethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2925492.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2925493.png)

![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2925496.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2925498.png)

![2-bromo-3-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyridine](/img/structure/B2925501.png)